molecular formula C25H23N7O B2888366 N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide CAS No. 1251710-42-5

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide

Cat. No.: B2888366
CAS No.: 1251710-42-5
M. Wt: 437.507
InChI Key: ZDBCNYPSCWFEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety. This core is linked via an amino group to a phenyl ring, which is further connected to an indole-3-carboxamide group.

Properties

IUPAC Name

N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O/c1-15-16(2)31-32(17(15)3)24-13-12-23(29-30-24)27-18-8-10-19(11-9-18)28-25(33)21-14-26-22-7-5-4-6-20(21)22/h4-14,26H,1-3H3,(H,27,29)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBCNYPSCWFEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antioxidant effects, and inhibition of specific biological pathways.

Chemical Structure

The compound features a unique structure that integrates multiple heterocycles, including pyrazole and indole moieties. This structural diversity is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance:

  • Inhibition of Cancer Cell Lines : Compounds derived from pyrazole have shown significant cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values ranging from 0.39 µM to 2.12 µM against HCT116 and MCF7 cell lines .
CompoundCell LineIC50 (µM)
Example AHCT1160.39
Example BMCF71.88
Example CA3754.20

These findings suggest that the incorporation of pyrazole and indole structures may enhance anticancer activity.

Antioxidant Activity

The antioxidant properties of related compounds have also been investigated. In one study, derivatives were tested against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results:

  • Comparison with Standard : A candidate compound demonstrated an IC50 of 28.23 µg/mL, outperforming ascorbic acid (IC50 = 30.03 µg/mL), indicating strong antioxidant activity .

Inhibition of Inflammatory Pathways

The compound's potential role in inhibiting inflammatory pathways has been explored:

  • MK2 Inhibition : Some derivatives were identified as effective MK2 inhibitors, which play a crucial role in inflammation and autoimmune diseases. These compounds inhibited TNF-alpha release in cellular models .

Study on Anticancer Activity

A study focusing on the synthesis and evaluation of pyrazole derivatives reported that specific analogs exhibited high potency against various cancer types. The study concluded that modifications in the pyrazole structure could significantly enhance their anticancer efficacy .

Study on Antioxidant Properties

Another investigation assessed the antioxidant capabilities of indole-based heterocycles, revealing that certain modifications improved their ability to scavenge free radicals effectively .

Comparison with Similar Compounds

The compound is compared below with three structurally related analogues from the literature, focusing on molecular architecture, functional groups, and physicochemical properties.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Structural Features
Compound Name Core Heterocycle Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
N-(4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide (Target Compound) Pyridazine 3,4,5-Trimethylpyrazole, Phenyl-indole carboxamide Amide, Amino C26H24N8O ~464.5 (estimated)
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26) Pyridine 3,4,5-Trimethylpyrazole, Dichlorophenyl Sulfonamide, Carbamoyl C18H17Cl2N5O3S 455.3
6-(2-Methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide (Compound from ) Pyridazine 2-Methylimidazole, Trifluoromethoxyphenyl Carboxamide C16H12F3N5O2 363.29
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) Pyrrole Trifluoromethylpyridine, Methylimidazole Carboxamide C20H20F3N5O (estimated) ~407.4 (estimated)
Key Observations:

Heterocyclic Core :

  • The target compound and ’s pyridazine derivative share a pyridazine core, whereas Compound 26 (pyridine) and Compound 41 (pyrrole) differ in their central heterocycles. Pyridazine’s electron-deficient nature may enhance π-π stacking interactions compared to pyridine or pyrrole .

In contrast, Compound 41’s trifluoromethylpyridine and Compound 7’s trifluoromethoxyphenyl introduce strong electron-withdrawing effects, which could influence metabolic stability .

Functional Groups :

  • The target compound’s indole-3-carboxamide may engage in hydrogen bonding via its NH and carbonyl groups, similar to the carboxamides in Compounds 7 and 41. Compound 26’s sulfonamide group offers higher acidity and hydrogen-bond acceptor capacity compared to carboxamides .

Key Observations:
  • Synthetic Efficiency : Compound 26 and 41 were synthesized in moderate yields (55% and 35%, respectively), suggesting that the target compound’s synthesis may face similar challenges due to its complex architecture.
  • Spectroscopic Features: The IR and NMR data for Compound 26 highlight the diagnostic signatures of sulfonamides and trimethylpyrazoles, which differ from the carboxamide and indole groups in the target compound.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (70–90°C for amide coupling), solvent selection (e.g., DMF or acetic acid for solubility and reactivity), and reaction time (monitored via TLC or HPLC). Purification via column chromatography or recrystallization is essential to achieve >95% purity. Use NMR (¹H/¹³C) and mass spectrometry for structural validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole and indole rings) and HRMS for molecular weight confirmation. IR spectroscopy can validate functional groups like the carboxamide (-CONH-) and pyridazine moieties. X-ray crystallography (if crystals are obtainable) provides definitive 3D structural data .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Use HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) to quantify impurities. LC-MS combines purity assessment with mass verification. Differential Scanning Calorimetry (DSC) can detect polymorphic forms .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Quantum mechanical calculations (DFT) assess electronic properties of the pyridazine and indole groups. MD simulations (AMBER/CHARMM) evaluate stability of ligand-protein complexes over 100+ ns .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., cell viability vs. enzymatic inhibition) under standardized conditions (pH, serum concentration). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Meta-analyses of dose-response curves (Hill slopes) can distinguish assay-specific artifacts .

Q. How to design experiments to probe the reaction mechanism of pyridazine-pyrazole coupling in this compound?

  • Methodological Answer : Use kinetic isotope effects (KIE) to identify rate-determining steps. Monitor intermediates via in situ FTIR or Raman spectroscopy. Isotopic labeling (e.g., ¹⁵N in pyrazole) with MS/MS fragmentation tracks bond formation .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Conduct plasma stability assays (37°C, pH 7.4) with LC-MS quantification. Measure logP (shake-flask method) and solubility (equilibrium vs. kinetic). In vivo PK studies in rodents require serial blood sampling and non-compartmental analysis (NCA) for AUC and t₁/₂ calculations .

Q. How can researchers mitigate solubility limitations during in vitro assays?

  • Methodological Answer : Use co-solvents (DMSO ≤0.1% v/v) or cyclodextrin-based formulations. Dynamic Light Scattering (DLS) quantifies aggregation. Surface plasmon resonance (SPR) with immobilized targets avoids solubility artifacts in binding studies .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Methodological Answer : Select orthotopic xenograft models for oncology or transgenic models for neurodegenerative studies. Dose optimization via MTD (maximum tolerated dose) studies. Use PET/CT imaging with radiolabeled analogs (e.g., ¹⁸F) for biodistribution analysis .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
    Synthesize analogs with systematic substitutions (e.g., methyl groups on pyrazole or indole). Test against a panel of related targets (e.g., kinase isoforms). Apply Free-Wilson or Hansch analysis to correlate substituent properties (Hammett σ, π) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.